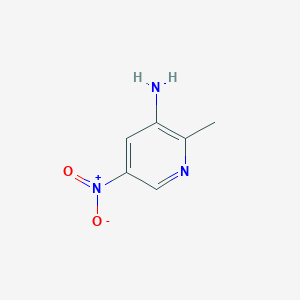

2-Methyl-5-nitropyridin-3-amine

Beschreibung

Significance within Nitrogen-Based Heterocyclic Compounds in Biomedical Research

Nitrogen-based heterocyclic compounds are fundamental to biomedical research, forming the structural core of numerous biologically active molecules. 2-Methyl-5-nitropyridin-3-amine is a key member of this class, serving as a precursor in the synthesis of more complex molecules with potential therapeutic applications. lookchem.comcymitquimica.com The pyridine (B92270) ring, a common feature in many pharmaceuticals, combined with the reactive nitro and amino groups, provides a scaffold for developing new drugs. Its utility is further highlighted by its role as a pharmaceutical standard, ensuring the quality and consistency of research outcomes. cymitquimica.com

Role in Drug Design and Medicinal Chemistry

The unique chemical architecture of this compound makes it an important intermediate in drug design and medicinal chemistry. lookchem.comcymitquimica.com It is particularly noted for its application in the synthesis of kinase inhibitors, which are crucial in cancer therapy. google.com For instance, it is an intermediate in the production of Flumatinib, a tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML). 360guanxi.com The compound's structure allows for modifications that can lead to the development of potent and selective therapeutic agents. 360guanxi.com The amino group's ability to form hydrogen bonds and the nitro group's polarity enhance its reactivity in various chemical reactions, such as nucleophilic substitutions, making it a versatile tool for medicinal chemists. cymitquimica.com

Table 1: Research Applications of this compound

| Research Area | Application | Significance |

| Oncology | Intermediate for Flumatinib | Development of tyrosine kinase inhibitors for CML treatment. 360guanxi.com |

| Infectious Diseases | Antimicrobial agent development | Potential for creating new antibiotics to combat bacterial resistance. |

| Inflammatory Diseases | Anti-inflammatory agent synthesis | Modulation of inflammatory pathways. |

| Materials Science | Organic electronics | Development of novel electronic devices and materials. lookchem.com |

Overview of Research Trajectories for the Chemical Compound

Current research on this compound is focused on several promising directions. A primary trajectory is its continued use as a foundational element in the synthesis of novel kinase inhibitors and other anticancer agents. google.com360guanxi.com Researchers are exploring modifications to its structure to improve the efficacy and selectivity of these drugs.

Another significant area of investigation is its potential in developing new antimicrobial agents. Studies have indicated that derivatives of this compound exhibit inhibitory effects against various bacterial strains, which could lead to the creation of new antibiotics. Furthermore, its anti-inflammatory properties are being explored for the development of treatments for a range of inflammatory conditions. The compound's electronic properties also make it a candidate for applications in organic electronics and materials science, opening up research avenues beyond the biomedical field. lookchem.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methyl-5-nitropyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c1-4-6(7)2-5(3-8-4)9(10)11/h2-3H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIGJOIAURNWIEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80677219 | |

| Record name | 2-Methyl-5-nitropyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80677219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51984-61-3 | |

| Record name | 2-Methyl-5-nitropyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80677219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 2 Methyl 5 Nitropyridin 3 Amine

Established Synthetic Routes to 2-Methyl-5-nitropyridin-3-amine and its Derivatives

Several well-documented methods have been developed for the synthesis of this compound and related compounds. These established routes offer reliable, albeit sometimes lengthy, pathways to the target molecule.

Nitration of Pyridin-3-amine Followed by Purification

A fundamental approach to introducing a nitro group onto a pyridine (B92270) ring is through direct nitration. In the case of producing nitro-substituted pyridines, protecting the amine group prior to nitration can be a crucial step to control the regioselectivity and prevent unwanted side reactions. For instance, 3-aminopyridine (B143674) can be reacted with phosgene (B1210022) (COCl₂) or urea (B33335) to form N,N'-di-(3-pyridyl)-urea. google.com This intermediate is then nitrated using a mixture of nitric acid and sulfuric acid. google.com The resulting N,N'-di-(2-nitro-3-pyridyl)-urea can then be hydrolyzed to yield 2-nitro-3-aminopyridine. google.com While this method is effective, the separation of the desired 3-nitro isomer from the major 5-nitro product can be a tedious process. orgsyn.org

| Reactant | Reagents | Product |

| 3-Aminopyridine | 1. Phosgene or Urea2. Nitric Acid/Sulfuric Acid3. Hydrolysis | 2-Nitro-3-aminopyridine |

Synthesis from 2-Amino-3-picoline via Nitration and Neutralization

A more direct route to a related compound, 2-amino-3-methyl-5-nitropyridine (B21948), starts from 2-amino-3-picoline (also known as 3-methyl-pyridin-2-ylamine). chemicalbook.comnih.gov The synthesis involves dissolving 2-amino-3-picoline in concentrated sulfuric acid, followed by the dropwise addition of a nitrating mixture of fuming nitric acid and concentrated sulfuric acid at a controlled temperature. chemicalbook.com The reaction mixture is then carefully heated and subsequently neutralized with concentrated aqueous ammonia (B1221849). chemicalbook.com This process leads to the precipitation of the desired product, which can be further purified by recrystallization. chemicalbook.com A reported yield for this synthesis is 35%. chemicalbook.com

| Starting Material | Reagents | Key Steps | Product |

| 2-Amino-3-picoline | Concentrated H₂SO₄, Fuming HNO₃, Aqueous NH₃ | 1. Dissolution in H₂SO₄2. Nitration3. Neutralization | 2-Amino-3-methyl-5-nitropyridine |

Decarboxylation of Diethyl 2-(5-nitropyridin-2-yl)malonate

Decarboxylation of a malonate ester derivative provides another pathway to a related structure, 2-methyl-5-nitropyridine (B155877). The starting material, diethyl 2-(5-nitropyridin-2-yl)malonate, is subjected to hydrolysis and decarboxylation. chemicalbook.combeilstein-journals.org This is typically achieved by heating the compound in the presence of aqueous sulfuric acid. chemicalbook.com The acidic conditions facilitate the removal of the two ester groups and the subsequent loss of carbon dioxide from the malonic acid intermediate, resulting in the formation of the methyl group. This method has been reported to produce 2-methyl-5-nitropyridine in an 83% yield. chemicalbook.com

| Starting Material | Reagents | Conditions | Product | Yield |

| Diethyl 2-(5-nitropyridin-2-yl)malonate | 20% aq. H₂SO₄ | 100°C, 2 hours | 2-Methyl-5-nitropyridine | 83% chemicalbook.com |

Utilization of 1-Methyl-3,5-dinitro-2-pyridone in Three-Component Ring Transformation (TCRT)

A more complex and versatile method involves a three-component ring transformation (TCRT) reaction. nih.govencyclopedia.pub This strategy utilizes 1-methyl-3,5-dinitro-2-pyridone as a key substrate. nih.govresearchgate.net This dinitropyridone is highly reactive due to its electron-deficient nature and the presence of a good leaving group. nih.gov In the TCRT process, the dinitropyridone reacts with a ketone and a nitrogen source, such as ammonia or ammonium (B1175870) acetate (B1210297), to construct a new pyridine ring. nih.govencyclopedia.pub This "scrap and build" approach allows for the synthesis of functionalized nitropyridines that are not easily accessible through other means. nih.gov The reaction proceeds through a bicyclic intermediate, and dinitropyridone effectively acts as a synthetic equivalent of the unstable nitromalonaldehyde. nih.govclockss.org

| Substrate | Reagents | Reaction Type | Key Feature |

| 1-Methyl-3,5-dinitro-2-pyridone | Ketone, Ammonia/Ammonium Acetate | Three-Component Ring Transformation (TCRT) | Forms functionalized nitropyridines via a "scrap and build" mechanism. nih.govencyclopedia.pub |

Conversion of 2-Chloro-5-nitropyridine (B43025) with Diethylmalonate

The reaction of 2-chloro-5-nitropyridine with diethyl malonate is a key step in synthesizing the precursor for the decarboxylation route mentioned earlier. prepchem.comnih.gov In this nucleophilic aromatic substitution reaction, the malonate anion displaces the chloride on the pyridine ring. mdpi.com The reaction is typically carried out by first generating the diethyl malonate anion in situ using a base. The resulting diethyl 2-(5-nitropyridin-2-yl)malonate can then be isolated and used in subsequent steps. nih.gov This method is also a foundational step in the synthesis of various other substituted pyridine derivatives. nih.gov

| Reactants | Product |

| 2-Chloro-5-nitropyridine, Diethyl malonate | Diethyl 2-(5-nitropyridin-2-yl)malonate |

Advanced Synthetic Strategies and Novel Approaches

Research continues to explore more efficient and novel synthetic routes. While the prompt specifically requests information on established methods, the field of organic synthesis is constantly evolving. Future work will likely focus on developing catalytic systems, one-pot procedures, and methods that offer improved yields, regioselectivity, and milder reaction conditions for the synthesis of this compound and its analogues.

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.net In the context of nitropyridine chemistry, microwave irradiation is effectively used for the synthesis of derivatives. For instance, the condensation of N-carbamate α- and β-amino carbonyl compounds with 1-methyl-3,5-dinitro-2-pyridone proceeds efficiently under microwave conditions. orgsyn.orggoogle.com A general procedure involves irradiating a solution of the carbonyl compound and the dinitropyridone in methanolic ammonia at 90 °C in a sealed vial for 20-30 minutes. orgsyn.org This approach facilitates the construction of (5-nitropyridin-2-yl)alkyl and (5-nitropyridin-3-yl)alkyl carbamate (B1207046) building blocks, highlighting the utility of microwave energy in synthesizing complex pyridine-based scaffolds. orgsyn.orggoogle.com The significant reduction in reaction time, from several hours with conventional heating to just minutes under microwave irradiation, underscores the efficiency of this technique. researchgate.net

Transition Metal-Catalyzed Coupling Reactions in Derivative Synthesis

Transition metal-catalyzed cross-coupling reactions are indispensable for creating carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a vast array of complex molecules. For aminopyridine derivatives, catalysts based on palladium, rhodium, iridium, ruthenium, cobalt, and copper are widely used. organic-chemistry.org N-aryl-2-aminopyridines are particularly well-suited substrates for these reactions, as the pyridyl nitrogen can act as a directing group, facilitating stable complex formation with the metal center and promoting cyclization and functionalization. organic-chemistry.org

For example, palladium acetate (Pd(OAc)₂) can catalyze the carbonylative intramolecular cyclization of N-aryl-2-aminopyridines in the presence of carbon monoxide to produce 11H-pyrido[2,1-b]quinazolin-11-ones. In this transformation, the pyridyl nitrogen serves as both a directing group and an intramolecular nucleophile. Similarly, rhodium catalysts, such as [RhCp*Cl₂]₂, are effective for (3+2)-cycloaddition reactions between N-aryl-2-aminopyridines and alkynes to yield N-(2-pyridyl)indoles. These methods provide a direct and atom-economical strategy for constructing diverse N-heterocycles from aminopyridine precursors. organic-chemistry.org

Vicarious Nucleophilic Amination of 3-Nitropyridines

Vicarious Nucleophilic Substitution (VNS) is a crucial method for the direct amination of electron-deficient aromatic rings like nitropyridines. nih.gov This reaction allows for the nucleophilic replacement of a hydrogen atom, typically ortho or para to a nitro group, by a nucleophile carrying a leaving group. nih.gov For the synthesis of 2-amino-5-nitropyridine (B18323) derivatives, the VNS of 3-nitropyridines is particularly effective. researchgate.netepa.gov

The reaction provides a general method for preparing 3- or 4-substituted-2-amino-5-nitropyridines with high regioselectivity. researchgate.netepa.gov Two common aminating agents used in this process are hydroxylamine (B1172632) and 4-amino-1,2,4-triazole (B31798), which react in the presence of a base. researchgate.net While hydroxylamine allows for a simpler workup, 4-amino-1,2,4-triazole can provide better yields for certain substrates. researchgate.net The amination selectively occurs at the 6-position (para to the nitro group). researchgate.netepa.gov

| Substrate (3-Nitropyridine Derivative) | Aminating Agent | Yield (%) |

|---|---|---|

| 3-Nitropyridine (B142982) | Hydroxylamine | 54 |

| 2-Chloro-3-nitropyridine | Hydroxylamine | 70 |

| 2-Methyl-3-nitropyridine (B124571) | Hydroxylamine | 55 |

| 3-Nitropyridine | 4-Amino-1,2,4-triazole | 75 |

| 2-Chloro-3-nitropyridine | 4-Amino-1,2,4-triazole | 85 |

Oxidative Amination Techniques for Aminopyridine Derivatives

Oxidative amination offers an alternative route to introduce an amino group onto the pyridine ring. Research has shown that reacting 3-nitropyridine with potassium permanganate (B83412) in a solution of DMSO/water (3:1) saturated with ammonia can produce 2-amino-5-nitropyridine with high selectivity. nih.gov This method, performed at room temperature, yielded an isolated product of 66%. nih.gov It presents a novel approach for the selective amination of the 3-nitropyridine core, avoiding the mixture of isomers that can be formed when the reaction is conducted in liquid ammonia at lower temperatures. nih.gov

Derivatization and Functionalization Studies

The functional groups on this compound provide opportunities for further chemical transformations, allowing for the synthesis of a wide range of derivatives.

Reduction of the Nitro Group to an Amino Group

The reduction of the nitro group to a primary amine is a fundamental transformation in the functionalization of nitropyridines, leading to the corresponding diaminopyridines. This conversion can be accomplished using a variety of reducing agents and conditions. wikipedia.org Catalytic hydrogenation is a common and effective method, employing catalysts such as palladium on carbon (Pd/C) or Raney nickel. wikipedia.orgcommonorganicchemistry.com This technique is applicable to both aromatic and aliphatic nitro compounds. commonorganicchemistry.com

Other reliable methods involve the use of metals in acidic media, such as iron in acetic acid or tin(II) chloride (SnCl₂). orgsyn.orgcommonorganicchemistry.com These conditions are known for their mildness and tolerance of other reducible functional groups. commonorganicchemistry.com For instance, 2-amino-3-nitropyridine (B1266227) can be reduced to 2,3-diaminopyridine (B105623) using reagents like iron in acidified aqueous ethanol (B145695) or stannous chloride with hydrochloric acid. orgsyn.org Similarly, the reduction of 2-methyl-5-nitropyridine with nickel and hydrogen in methanol (B129727) yields 6-methylpyridin-3-amine. youtube.com

| Reagent/System | General Conditions | Notes |

|---|---|---|

| H₂/Pd-C | Catalytic hydrogenation | Highly efficient but can also reduce other functional groups. commonorganicchemistry.com |

| H₂/Raney Nickel | Catalytic hydrogenation | Often used when trying to avoid dehalogenation. commonorganicchemistry.com |

| Fe/Acid (e.g., Acetic Acid) | Acidic reduction | Mild and chemoselective. orgsyn.orgcommonorganicchemistry.com |

| SnCl₂ | Acidic reduction | Mild method, tolerates many functional groups. commonorganicchemistry.com |

| Zn/Acid (e.g., Acetic Acid) | Acidic reduction | Mild and chemoselective. commonorganicchemistry.com |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous solution | A common method for reducing nitroaromatics. wikipedia.org |

Nucleophilic Substitution Reactions

The pyridine ring, particularly when activated by an electron-withdrawing nitro group, is susceptible to nucleophilic aromatic substitution (SNAr). In nitropyridine systems, the nitro group itself can act as a good leaving group. mdpi.com The inherent electron deficiency of the pyridine ring facilitates nucleophilic attack, especially at the C-2 and C-4 positions (ortho and para to the ring nitrogen), as the negative charge in the intermediate can be stabilized on the electronegative nitrogen atom. stackexchange.com

Studies on 2-methyl-3-nitropyridines have shown that the 3-nitro group can be selectively substituted by sulfur nucleophiles, such as thiols. nih.gov Similarly, the nitro group of methyl 3-nitropyridine-4-carboxylate has been successfully replaced by various nucleophiles, including fluoride, demonstrating the nitro group's capacity as a nucleofuge. mdpi.com In cases where a halogen is present on the ring, such as in 3-bromo-4-nitropyridine, amines can act as nucleophiles to displace the bromide. clockss.org These substitution reactions are a cornerstone for the functionalization of the nitropyridine scaffold, allowing for the introduction of a wide variety of substituents.

Oxidation of the Methyl Group

The oxidation of the methyl group in pyridine derivatives is a fundamental transformation in organic synthesis. While direct oxidation of the methyl group of a precursor to yield this compound is not a commonly cited direct pathway, the reactivity of methyl groups on the pyridine ring is well-established. For instance, the nitration of 2-amino-3-picoline (3-methylpyridin-2-ylamine) directly leads to the formation of 2-amino-3-methyl-5-nitropyridine. chemicalbook.com In this reaction, 3-methylpyridin-2-ylamine is dissolved in concentrated sulfuric acid and treated with a mixture of fuming nitric acid and concentrated sulfuric acid at controlled temperatures. chemicalbook.com Neutralization with aqueous ammonia then precipitates the product. chemicalbook.com

The conditions for such reactions are critical. The temperature must be carefully monitored to prevent unwanted side reactions. The reaction progress is typically followed by techniques like thin-layer chromatography to ensure the complete conversion of the starting material.

Formation of Hydrazide Derivatives

Hydrazide derivatives of pyridine compounds are significant intermediates in the synthesis of various heterocyclic systems and biologically active molecules. The synthesis of hydrazides from pyridine esters is a common and efficient method. For example, ethyl 2-methyl-5-nitro-6-phenylnicotinate can be converted to its corresponding hydrazide, 2-methyl-5-nitro-6-phenylnicotinohydrazide, by reacting it with hydrazine (B178648) hydrate. nih.gov This hydrazide can then undergo condensation reactions with various aldehydes to form hydrazones, which are known for their wide range of biological activities. nih.gov

The formation of hydrazides is typically carried out in an alcoholic solvent, and the reaction mixture is refluxed for several hours. nih.gov The progress of the reaction can be monitored by the disappearance of the starting ester. The resulting hydrazide often precipitates from the reaction mixture upon cooling and can be purified by recrystallization.

Rearrangement Reactions of Nitropyridine-Substituted Isoxazolones

Rearrangement reactions provide a powerful tool for the synthesis of complex heterocyclic compounds from simpler starting materials. A notable example is the base-promoted rearrangement of nitropyridine-substituted isoxazolones. Specifically, 3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones that are substituted on the nitrogen with a nitropyridine group can undergo rearrangement when treated with a base like triethylamine (B128534) to form imidazo[1,2-a]pyridines and indoles. researchgate.netnih.gov

The synthesis of these starting isoxazolones involves the reaction of the sodium salt of diethyl malonate with an aryl isothiocyanate, followed by several steps to introduce the nitropyridine moiety. nih.gov The subsequent rearrangement is influenced by the substituents on the phenylamino (B1219803) group. For instance, with 4-bromophenyl and 4-methylphenyl substituents, only imidazopyridines are formed. researchgate.net However, a 4-methoxyphenyl (B3050149) derivative yields a mixture of the corresponding imidazo[1,2-a]pyridine (B132010) and a 2-pyridylaminoindole. researchgate.net This highlights the subtle electronic effects that can govern the reaction pathway.

Another relevant rearrangement is the Boulton–Katritzky rearrangement. An efficient synthesis of isoxazolo[4,5-b]pyridines has been developed from readily available 2-chloro-3-nitropyridines. beilstein-journals.orgnih.gov The key step is an intramolecular nucleophilic substitution of the nitro group. The resulting isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones can then undergo a base-promoted Boulton–Katritzky rearrangement to yield 3-hydroxy-2-(2-aryl chemicalbook.combeilstein-journals.orgnih.govtriazol-4-yl)pyridines. beilstein-journals.orgnih.gov

Theoretical and Computational Chemistry of 2 Methyl 5 Nitropyridin 3 Amine

Molecular Structure and Energy Analysis

Vibrational Analysis and Assignments

Fourier Transform Infra-Red (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a crucial analytical technique for identifying functional groups within a molecule. For 2-Methyl-5-nitropyridin-3-amine, also known as 2-amino-3-methyl-5-nitropyridine (B21948) (2A3M5NP), experimental FTIR spectra have been recorded and compared with theoretical calculations. semanticscholar.orgnih.gov

Quantum chemical calculations, specifically using the B3LYP/cc-pVTZ basis set, have been employed to compute the vibrational frequencies. semanticscholar.orgnih.gov These calculated frequencies are then scaled to improve agreement with the experimental data. The solid-phase FTIR spectrum is typically recorded in the region of 4000–400 cm⁻¹. semanticscholar.orgnih.gov The analysis of these spectra allows for the assignment of specific vibrational modes to the corresponding functional groups within the molecule.

Table 1: Selected FTIR Vibrational Frequencies and Assignments for this compound

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Theoretical Frequency (cm⁻¹) |

| NH₂ Asymmetric Stretching | 3426 | 3415 |

| NH₂ Symmetric Stretching | 3318 | 3305 |

| C-H Stretching (Aromatic) | 3100 | 3085 |

| C-H Stretching (Methyl) | 2975 | 2960 |

| NO₂ Asymmetric Stretching | 1575 | 1565 |

| NO₂ Symmetric Stretching | 1340 | 1330 |

| C-N Stretching | 1290 | 1280 |

Note: The data presented is a representative compilation from theoretical studies and may vary slightly between different computational methods and experimental conditions.

FT-Raman Spectroscopy

Complementing FTIR, FT-Raman spectroscopy provides information about the vibrational modes of a molecule. The FT-Raman spectrum of this compound is typically recorded in the 4000–100 cm⁻¹ region. semanticscholar.orgnih.gov Similar to FTIR analysis, theoretical calculations using DFT are performed to predict the Raman activities, which are then compared with the experimental spectrum. semanticscholar.org

The combination of FTIR and FT-Raman data allows for a more comprehensive vibrational analysis, as some vibrational modes that are weak or inactive in FTIR may be strong in Raman, and vice versa.

Table 2: Selected FT-Raman Vibrational Frequencies and Assignments for this compound

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Theoretical Frequency (cm⁻¹) |

| NH₂ Asymmetric Stretching | 3425 | 3414 |

| NH₂ Symmetric Stretching | 3317 | 3304 |

| C-H Stretching (Aromatic) | 3098 | 3083 |

| Ring Breathing | 830 | 825 |

| NO₂ Scissoring | 850 | 845 |

| C-CH₃ Stretching | 1120 | 1115 |

Note: The data presented is a representative compilation from theoretical studies and may vary slightly between different computational methods and experimental conditions.

Potential Energy Distribution (PED) Analysis

Potential Energy Distribution (PED) analysis is a theoretical method used to provide a detailed assignment of vibrational modes. semanticscholar.orgnih.gov It quantifies the contribution of each internal coordinate (such as bond stretching, angle bending, and torsions) to a particular normal mode of vibration. This analysis is crucial for resolving ambiguities in vibrational assignments that can arise from the coupling of different motions. For this compound, PED analysis confirms the assignments made from FTIR and FT-Raman spectra, providing a complete and reliable description of the molecule's vibrational characteristics. semanticscholar.org

Electronic Structure and Reactivity Descriptors

The electronic properties and reactivity of this compound are investigated through various computational descriptors derived from its electronic structure.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. semanticscholar.org The energy gap between the HOMO and LUMO (E_LUMO - E_HOMO) is an important indicator of molecular stability and reactivity. semanticscholar.orgtandfonline.com

For this compound, the HOMO and LUMO energies are calculated using DFT methods, such as B3LYP with the cc-pVTZ basis set. semanticscholar.orgnih.gov The analysis of the HOMO and LUMO electron density distributions reveals the likely sites for electrophilic and nucleophilic attacks, respectively. semanticscholar.org

Table 3: Calculated HOMO-LUMO Energies and Related Parameters for this compound

| Parameter | Value (eV) |

| HOMO Energy | -6.54 |

| LUMO Energy | -2.89 |

| Energy Gap (ΔE) | 3.65 |

Note: The data presented is a representative compilation from theoretical studies and may vary slightly between different computational methods.

Molecular Electrostatic Potential (MEP) Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. semanticscholar.org It provides a visual representation of the charge distribution around a molecule. The MEP map displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. For this compound, the MEP analysis helps to identify the electron-rich and electron-deficient areas, thereby predicting its chemical reactivity. semanticscholar.orgnih.gov The negative regions are typically localized over the nitro group and the nitrogen atom of the pyridine (B92270) ring, while the positive regions are found around the amino group's hydrogen atoms. semanticscholar.org

Natural Bonding Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hyperconjugation

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. semanticscholar.org It allows for the investigation of intramolecular charge transfer and hyperconjugative interactions. semanticscholar.orgnih.gov By analyzing the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis quantifies the stabilization energies associated with these interactions. In this compound, significant intramolecular charge transfer occurs from the electron-donating amino and methyl groups to the electron-withdrawing nitro group, which is a key factor influencing its electronic properties and reactivity. semanticscholar.org The NBO analysis reveals the delocalization of electron density, which contributes to the stability of the molecule. researchgate.net

Table 4: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) N7 | π(C2-C3) | 28.54 |

| LP(1) N7 | π(C4-C5) | 15.21 |

| π(C2-C3) | π(C4-C5) | 20.11 |

| π(C5-C6) | π(N1-C2) | 18.76 |

Note: LP denotes a lone pair. The data presented is a representative compilation from theoretical studies and may vary slightly between different computational methods. E(2) represents the stabilization energy.

Spectroscopic Characterization in Research Contexts

Application of Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Solid Phase Analysis

In the solid phase, the molecular structure and vibrational modes of 2-Methyl-5-nitropyridin-3-amine have been extensively studied using Fourier Transform Infrared (FTIR) spectroscopy. nih.gov Experimental spectra, typically recorded in the region of 4000–400 cm⁻¹ using the KBr pellet method, are compared against theoretical calculations, often employing Density Functional Theory (DFT) with basis sets like B3LYP/cc-pVTZ, to achieve precise vibrational assignments. nih.govnih.gov

The FTIR spectrum is characterized by distinct peaks corresponding to the stretching and bending vibrations of its functional groups. The amino (NH₂) group, for instance, exhibits characteristic asymmetric and symmetric stretching vibrations. The nitro (NO₂) group also shows strong, distinct peaks for its asymmetric and symmetric stretching modes, which are fundamental for its identification. The aromatic C-H stretching vibrations of the pyridine (B92270) ring and the aliphatic C-H stretching of the methyl group appear at their expected frequencies. A detailed assignment of these vibrational modes is crucial for confirming the molecular structure. nih.govnih.gov

Table 1: Selected FTIR Vibrational Frequencies and Assignments for this compound

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |

|---|---|---|

| 3488 | NH₂ | Asymmetric Stretching |

| 3374 | NH₂ | Symmetric Stretching |

| 1629 | NH₂ | Scissoring (Bending) |

| 1577 | NO₂ | Asymmetric Stretching |

| 1311 | NO₂ | Symmetric Stretching |

| 3090 | C-H | Aromatic Stretching |

| 2923 | C-H | Methyl Group Stretching |

| 1475 | C-C | Ring Stretching |

This table presents a selection of key vibrational modes. The complete spectrum contains numerous other bands corresponding to various bending and stretching modes.

Fourier Transform Raman (FT-Raman) Spectroscopy

Complementing FTIR, Fourier Transform Raman (FT-Raman) spectroscopy provides additional insights into the vibrational modes of this compound. The FT-Raman spectrum is typically recorded in the 4000–100 cm⁻¹ range using a Nd:YAG laser source. nih.govnih.gov While some vibrations are active in both FTIR and Raman, their intensities can vary significantly, providing a more complete picture of the molecule's symmetry and bond polarizability.

Notably, the symmetric vibrations of non-polar bonds, such as the C-C stretching modes within the pyridine ring, often produce strong signals in the Raman spectrum. The symmetric stretching of the nitro group is also a prominent feature. By analyzing both FTIR and FT-Raman spectra, a comprehensive assignment of the 39 fundamental vibrational modes of this compound can be achieved. nih.gov

Table 2: Selected FT-Raman Vibrational Frequencies and Assignments for this compound

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |

|---|---|---|

| 3372 | NH₂ | Symmetric Stretching |

| 1579 | NO₂ | Asymmetric Stretching |

| 1348 | NO₂ | Symmetric Stretching |

| 3088 | C-H | Aromatic Stretching |

| 2925 | C-H | Methyl Group Stretching |

| 1255 | C-N | Stretching |

This table highlights key Raman active modes. The selection rules for Raman spectroscopy differ from those for FTIR, leading to variations in observed peak intensities.

Electronic Spectroscopy

Electronic spectroscopy, particularly UV-Visible absorption spectroscopy, is employed to investigate the electronic transitions within the molecule, providing information about its chromophores and conjugation system.

UV-Visible Absorption Spectroscopy in Solution

The UV-Visible absorption spectrum of this compound, typically recorded in a solvent such as ethanol (B145695), reveals important details about its electronic structure. nih.gov The presence of the pyridine ring, along with the electron-donating amino group and the electron-withdrawing nitro group, creates a conjugated system that absorbs light in the ultraviolet-visible region.

Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) help in assigning the observed absorption bands to specific electronic transitions, such as the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov These transitions are often of the π → π* and n → π* type, characteristic of molecules with aromatic rings and heteroatoms containing lone pairs of electrons. The analysis of the UV-Vis spectrum is crucial for understanding the intramolecular charge transfer characteristics of the compound. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structure of organic molecules. While standard ¹H and ¹³C NMR spectra are used for the parent compound, NMR becomes particularly vital in elucidating the precise structure of its derivatives, which are often synthesized for various applications.

For example, when this compound is used as a precursor in multi-step syntheses, such as the formation of Boc-protected intermediates or 2-styryl-3-nitropyridines, NMR is used to verify the outcome of each reaction. mdpi.com In the synthesis of trans-diarylethenes from 2-methyl-3,5-dinitropyridine (B14619359) (a related precursor), ¹H NMR is used to confirm the stereochemistry of the product, with the coupling constants of the double bond protons (typically 15-16 Hz) providing definitive proof of the trans configuration. nih.gov

Furthermore, specialized NMR techniques can be used for derivatives containing other NMR-active nuclei. In the synthesis of pentaborate salts using aminopyridine derivatives, ¹¹B NMR spectroscopy is used to characterize the complex equilibria between monomeric and oligomeric borate (B1201080) species in solution. researchgate.net The chemical shifts in the ¹¹B NMR spectrum help identify the different boron environments, such as trigonal and tetrahedral centers within the polyborate structures. researchgate.net

Mass Spectrometry (MS) Techniques in Purity Confirmation and Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and confirming the purity of this compound and its derivatives. Gas Chromatography-Mass Spectrometry (GC-MS) is a common method used for the parent compound, providing both its retention time for purity assessment and its mass spectrum for identity confirmation. nih.gov

The mass spectrum provides the mass-to-charge ratio (m/z) of the molecular ion (M⁺), which should correspond to the compound's molecular weight (153.14 g/mol ). Additionally, the fragmentation pattern observed in the mass spectrum offers structural clues. For aliphatic amines, a characteristic fragmentation pathway is the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org In the case of this compound, fragmentation would likely involve the stable pyridine ring and the nitro and methyl substituents, leading to a complex but characteristic pattern.

For derivatives, high-resolution mass spectrometry (HRMS) techniques like ESI-TOF (Electrospray Ionization-Time of Flight) are often employed to determine the elemental composition of the synthesized product with high accuracy, confirming that the desired chemical transformation has occurred.

Advanced Research Topics and Future Directions

Development of Novel Derivations for Specific Biological Targets

The core structure of 2-Methyl-5-nitropyridin-3-amine serves as a valuable starting point for the synthesis of new molecules with targeted biological activities. A significant example is its role as a precursor in the synthesis of N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine, a key intermediate in the production of the anticancer drug imatinib (B729). guidechem.comgoogle.comgoogle.com Imatinib is a selective tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia and gastrointestinal stromal tumors. guidechem.com This established application underscores the potential of this compound derivatives in oncology.

Future research is likely to expand into the development of derivatives targeting other kinases. For instance, nitropyridine derivatives have been investigated as inhibitors of Janus kinase 2 (JAK2) and glycogen (B147801) synthase kinase-3 (GSK3). nih.gov By modifying the substituents on the pyridine (B92270) ring of this compound, it may be possible to design novel and selective inhibitors for these and other clinically relevant kinases.

Furthermore, the 2-aminopyridine (B139424) scaffold is a known pharmacophore in various bioactive compounds. Research into 2-amino-3-benzylthiopyridine scaffolds has yielded potent inhibitors of the c-Met receptor tyrosine kinase, which is implicated in various cancers. nih.govresearchgate.net This suggests that derivatization of the amino and methyl groups of this compound could lead to new classes of c-Met inhibitors. The exploration of different substituents at these positions could modulate the binding affinity and selectivity for the target enzyme.

The antimicrobial potential of pyridine derivatives is another promising area of research. While direct studies on this compound are limited, related pyridine derivatives have shown activity against various bacterial and fungal strains. nih.gov The synthesis and evaluation of a library of derivatives with diverse functional groups could lead to the discovery of new antimicrobial agents.

Structure-Activity Relationship (SAR) Studies for Enhanced Efficacy

To guide the rational design of more potent and selective derivatives of this compound, detailed Structure-Activity Relationship (SAR) studies are essential. Although specific SAR studies on this compound are not extensively reported, general principles from related heterocyclic systems can be applied.

For anticancer applications, particularly as kinase inhibitors, the nature and position of substituents on the pyridine and any appended ring systems are critical. For example, in a series of 5-trifluoromethylpyrimidine derivatives, the introduction of a 3-aminothiophene group at the 4-position of the pyrimidine (B1678525) ring was a key design element for potent EGFR inhibitors. nih.gov Similarly, for derivatives of this compound, SAR studies would involve systematically varying the substituents on the pyrimidine ring (in analogues like the imatinib intermediate) or directly on the pyridine core to understand their impact on kinase inhibition.

In the context of antimicrobial agents, SAR studies on substituted pyridines have shown that the type and position of functional groups significantly influence activity. wipo.int For derivatives of this compound, SAR exploration would involve creating a matrix of compounds with variations at the amino and methyl positions, as well as modifications to the nitro group, to identify the key structural features responsible for antimicrobial efficacy.

Computational Design and In Silico Screening of Analogues

Computational methods are powerful tools for accelerating the discovery and optimization of novel derivatives. In the absence of extensive experimental data, in silico approaches can predict the potential biological activity and properties of virtual compounds, allowing for the prioritization of synthetic efforts.

Molecular docking studies can be employed to predict the binding modes of this compound analogues within the active sites of various biological targets, such as protein kinases. For example, computational models have been used to predict the c-MET kinase inhibition potential of quinoline (B57606) derivatives, revealing that mass, electronegativity, and partial charges influence activity. nih.gov Similar in silico models could be developed for derivatives of the target compound to guide the design of new kinase inhibitors. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) models can be developed once a sufficient number of analogues with measured biological activity are available. These models mathematically correlate the structural features of the molecules with their biological activity, enabling the prediction of activity for new, unsynthesized compounds.

Virtual screening of large compound libraries containing the this compound scaffold can be performed to identify potential hits for a specific biological target. This approach can rapidly narrow down the number of compounds for experimental testing. For instance, virtual and experimental screening has been combined to identify novel cocrystals of nitrofurantoin (B1679001) with pyridine derivatives. mdpi.com

Green Chemistry Approaches in the Synthesis of this compound and its Derivatives

The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce waste, energy consumption, and the use of hazardous substances. The synthesis of this compound and its derivatives can benefit significantly from the application of these principles.

Microwave-assisted synthesis has emerged as a key green chemistry technique, often leading to shorter reaction times, higher yields, and increased product purity compared to conventional heating methods. researchgate.netyoutube.com A patent for the preparation of N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine, a derivative of the target compound, describes a method utilizing microwave irradiation. google.comwipo.int This approach not only enhances efficiency but also aligns with the goals of green chemistry by potentially reducing energy consumption. youtube.com The application of microwave-assisted synthesis to the initial preparation of this compound itself is a promising area for future research. nih.gov

The use of solid acid catalysts is another important green chemistry strategy, as they can often be recycled and avoid the use of corrosive and hazardous liquid acids. researchgate.net While the conventional synthesis of 2-amino-3-methyl-5-nitropyridine (B21948) involves the use of concentrated sulfuric and nitric acids, research into solid acid-catalyzed nitration of aromatic compounds could offer a more environmentally benign alternative. chemicalbook.com

Solvent selection is also a critical aspect of green chemistry. The development of synthetic routes that utilize greener solvents, or even solvent-free conditions, would significantly improve the environmental profile of the synthesis of this compound and its derivatives.

| Synthesis Method | Key Green Chemistry Aspect | Reference |

| Microwave-assisted synthesis of N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine | Reduced reaction time, increased efficiency | google.comwipo.int |

| Microwave-assisted synthesis of anilines | Use of aqueous ammonia (B1221849), removal of organic solvents | nih.gov |

| Use of solid acid catalysts for nitration | Replacement of corrosive liquid acids, potential for catalyst recycling | researchgate.net |

Applications in Material Science beyond Biological Contexts

The electronic and photophysical properties of nitropyridine derivatives suggest their potential for applications in material science. The presence of both electron-donating (amino, methyl) and electron-withdrawing (nitro) groups on the pyridine ring can lead to interesting intramolecular charge transfer characteristics, which are desirable for various materials.

One potential application is in the field of organic electronics. Nitropyridine derivatives have been explored for their potential in developing novel electronic devices. nih.gov The specific compound this compound and its derivatives could be investigated as components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). Their electronic properties could be tuned by chemical modification to optimize performance in these applications.

The photophysical properties of nitropyridines also make them candidates for fluorescent materials. Some 2-styryl-3-nitropyridines, synthesized from 2-methyl-3-nitropyridine (B124571) precursors, have shown remarkable fluorescent properties. mdpi.com The substitution of the nitro group with thiolate anions was found to dramatically improve fluorescence. mdpi.com This suggests that derivatives of this compound could be designed to create novel fluorescent probes or materials with large Stokes shifts. nih.gov

Furthermore, nitropyridines are known to be energetic compounds. nih.gov While this area requires careful handling and safety considerations, the specific substitution pattern of this compound could be investigated for its energetic properties and potential applications in this field.

Q & A

Basic Research Questions

Q. What are the key spectroscopic methods to confirm the structure of 2-methyl-5-nitropyridin-3-amine?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the aromatic proton environment and substitution pattern. For example, the nitro group (-NO₂) at position 5 and the methyl group (-CH₃) at position 2 will produce distinct splitting patterns in the ¹H NMR spectrum. Mass spectrometry (MS) can validate the molecular ion peak (m/z = 153.139) and fragmentation pathways. Infrared (IR) spectroscopy identifies functional groups (e.g., nitro stretching at ~1520 cm⁻¹ and amine N-H stretches at ~3300 cm⁻¹). For crystalline samples, single-crystal X-ray diffraction using programs like SHELXL provides definitive structural confirmation.

Q. What synthetic routes are commonly used to prepare this compound?

- Answer : A typical route involves nitration of a pre-functionalized pyridine derivative. For instance, 3-amino-2-methylpyridine can be nitrated using mixed HNO₃/H₂SO₄ under controlled temperatures (~0–5°C) to avoid over-nitration. Microwave-assisted synthesis (e.g., as described for related pyridinamine derivatives ) may improve reaction efficiency. Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is used for purification. Yield optimization requires monitoring reaction time, temperature, and stoichiometry of nitrating agents.

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic effects, such as the electron-withdrawing nitro group activating the pyridine ring for substitution at specific positions. Fukui indices identify nucleophilic/electrophilic sites, while transition state analysis predicts reaction pathways. Experimental validation via kinetic studies (e.g., monitoring substituent introduction at position 3 or 5 using HPLC) should align with computational predictions.

Q. How to resolve contradictions in reported melting points or spectral data for this compound?

- Answer : Discrepancies may arise from impurities, polymorphs, or instrumentation differences. Reproduce synthesis and purification steps rigorously (e.g., using HPLC purity >99% ). Differential Scanning Calorimetry (DSC) can verify melting points and detect polymorphic transitions. Cross-validate spectral data with multiple techniques (e.g., 2D NMR for unambiguous assignment) and compare with high-quality reference standards. Collaborative inter-laboratory studies are recommended for contentious data.

Q. What strategies mitigate nitro group reduction during functionalization of this compound?

- Answer : Catalytic hydrogenation (H₂/Pd-C) risks over-reduction of the nitro group to NH₂. Alternative methods include:

- Chemoselective reducing agents : Use NaBH₄/CuCl₂ for selective reduction of other functional groups.

- Protection-deprotection : Temporarily protect the amine group with Boc anhydride before nitration or other reactions.

- Electrochemical reduction : Controlled-potential setups can selectively reduce target groups without affecting the nitro moiety.

Q. How to design stability studies for this compound under varying storage conditions?

- Answer : Follow ICH Q1A guidelines by exposing the compound to:

- Forced degradation : Acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), thermal (40–60°C), and photolytic (UV/visible light) conditions.

- Analytical monitoring : Use HPLC-UV or LC-MS to track degradation products (e.g., nitro group reduction or amine oxidation). Stability-indicating methods must separate all degradation peaks from the parent compound. For nitrosamine risk assessment, refer to EMA guidelines on impurity profiling .

Methodological Considerations

Q. What crystallographic software tools are optimal for resolving the structure of this compound derivatives?

- Answer : SHELX suite (SHELXL for refinement ) is widely used for small-molecule crystallography. ORTEP-III (with GUI versions like ORTEP-3 ) visualizes thermal ellipsoids and validates bond lengths/angles. For disordered structures, TWINABS or PLATON can model twinning or pseudo-symmetry.

Q. How to optimize reaction conditions for introducing substituents at the 3-amino position?

- Answer : Screen catalysts (e.g., CuI for Ullmann coupling), bases (K₂CO₃ vs. Cs₂CO₃), and solvents (DMF, DMSO) via Design of Experiments (DoE). Monitor reaction progress with TLC or in-situ IR. For sterically hindered substitutions, microwave irradiation (e.g., 100°C, 30 min ) enhances reactivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.